molecular formula C15H14ClFN4O B2849664 2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile CAS No. 339102-92-0

2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile

Cat. No.: B2849664
CAS No.: 339102-92-0
M. Wt: 320.75
InChI Key: SEOGMYSZECLDNH-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a conjugated propanedinitrile backbone with a dimethylamino group at position 1 and a (2-chloro-4-fluorophenyl)methoxyimino substituent at position 2. The E-configuration of the imine double bond ensures planar geometry, which may enhance π-π stacking interactions in biological or material applications. The dimethylamino group contributes basicity and solubility in polar solvents. While direct experimental data for this compound are sparse in the provided evidence, structural analogs and substituent trends provide a basis for comparative analysis .

Properties

IUPAC Name

2-[(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O/c1-21(2)15(12(8-18)9-19)5-6-20-22-10-11-3-4-13(17)7-14(11)16/h3-4,6-7H,5,10H2,1-2H3/b20-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOGMYSZECLDNH-CGOBSMCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A propanedinitrile backbone.
  • A methoxy group attached to a chlorofluorophenyl moiety.
  • A dimethylamino group contributing to its basicity and potential interactions with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Antioxidant Properties : The presence of electron-donating groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
AntioxidantScavenging of free radicals
CytotoxicityInhibition of cancer cell proliferation

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : The dimethylamino group may facilitate binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, potentially leading to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • Antimicrobial Studies : Research on analogs has indicated promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
  • Antioxidant Evaluation : Compounds with similar structures have been evaluated for their ability to reduce oxidative stress in cellular models, showing potential protective effects against oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The presence of the imino group may enhance the compound's ability to interact with biological targets.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of similar compounds and their efficacy against various cancer cell lines, suggesting potential pathways for further investigation with this compound.
  • Neuropharmacology :
    • The dimethylamino group suggests possible interactions with neurotransmitter systems, making it a candidate for research into neurodegenerative diseases.
    • Case Study : Research on related compounds has shown modulation of neurotransmitter activity, indicating potential for treating conditions like Alzheimer's disease.

Pharmacological Applications

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
    • Case Study : A comparative analysis of similar nitrile compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Inflammation Modulation :
    • Compounds with structural similarities have been shown to modulate inflammatory responses, making this compound a candidate for further research in inflammatory diseases.
    • Case Study : Investigations into the anti-inflammatory effects of related compounds have highlighted their potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Materials Science Applications

  • Polymer Development :
    • The nitrile functional groups in this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties.
    • Case Study : Research on polymer blends incorporating similar nitrile compounds demonstrated improved tensile strength and thermal stability.
  • Nanotechnology :
    • The unique chemical structure allows for potential applications in nanotechnology, particularly in drug delivery systems where targeted release is crucial.
    • Case Study : Studies have shown that incorporating similar compounds into nanoparticle formulations enhances drug solubility and bioavailability.

Comparison with Similar Compounds

a) 2-[3-[(2-Chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile

  • The steric profile is similar, but electronic effects differ due to the absence of para-fluorine.
  • Impact : Lower lipophilicity compared to the 2-chloro-4-fluorophenyl analog, possibly affecting membrane permeability in biological systems .

b) 2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile

  • Key Differences: Fluorine at the meta position alters electronic distribution and steric accessibility.
  • Impact : Meta-fluorine may hinder interactions with planar biological targets (e.g., enzyme active sites) compared to para-substituted analogs .

c) [2-(4-Fluorophenoxy)-1-methoxyethylidene]propanedinitrile

  • Substituents: 4-fluorophenoxy (ether linkage vs. methoxyimino).
  • Key Differences: Ether oxygen replaces the imino group, reducing conjugation and basicity. The 4-fluorophenoxy group offers distinct electronic effects.
  • Impact : Reduced π-conjugation may lower stability in redox reactions. The ether linkage could enhance hydrolytic resistance compared to imine-containing analogs .

Functional Group Modifications

a) Hydrazinecarboxamide,2-[1-(4-chlorophenyl)-3-(dimethylamino)propylidene]

  • Core Structure : Hydrazinecarboxamide replaces propanedinitrile.
  • Key Differences : The carboxamide group introduces hydrogen-bonding capability, while the dinitrile group in the target compound is electron-withdrawing.
  • Impact : Higher polar surface area (PSA = 70.72) compared to propanedinitrile analogs, suggesting improved solubility in aqueous media. However, reduced electron deficiency may limit reactivity in nucleophilic additions .

Physicochemical and Computational Properties

Compound Molecular Weight (g/mol) PSA (Ų) Density (g/cm³) pKa (Predicted)
Target Compound ~323.7 ~70 ~1.3* ~11.2
2-Chlorophenyl Analog ~308.1 ~70 ~1.2* ~11.2
Hydrazinecarboxamide Analog 268.1 70.72 1.22 11.19

*Estimated based on structural analogs.

  • pKa: The dimethylamino group dominates basicity, with predicted pKa ~11.2, consistent across analogs .

a) Electrophilic Reactivity

The propanedinitrile group’s electron-deficient nature makes it reactive toward nucleophiles (e.g., thiols or amines). The 2-chloro-4-fluorophenyl substituent may further activate the dinitrile via inductive effects, enhancing reactivity compared to non-halogenated analogs.

c) Stability

The methoxyimino group’s conjugation with the dinitrile system likely improves thermal stability compared to ether-linked analogs (e.g., [2-(4-fluorophenoxy)-1-methoxyethylidene]propanedinitrile) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.